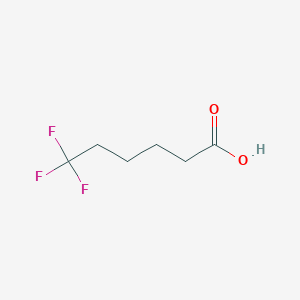

6,6,6-トリフルオロヘキサン酸

概要

説明

6,6,6-Trifluorohexanoic acid is a chemical compound with a molecular weight of 221.61 . It is also known as 5-amino-6,6,6-trifluorohexanoic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 6,6,6-Trifluorohexanoic acid can be achieved via asymmetric alkylation of chiral Ni(II)-complex of glycine Schiff base with CF3(CH2)3I . This synthesis method has been performed on over a 100g scale and is recommended as the most advanced procedure for reliable preparation of large amounts of enantiomerically pure Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid .Molecular Structure Analysis

The InChI code for 6,6,6-Trifluorohexanoic acid is 1S/C6H10F3NO2.ClH/c7-6(8,9)4(10)2-1-3-5(11)12;/h4H,1-3,10H2,(H,11,12);1H .Chemical Reactions Analysis

The chemical reactions involving 6,6,6-Trifluorohexanoic acid are primarily related to its synthesis. The compound is synthesized via asymmetric alkylation of chiral Ni(II)-complex of glycine Schiff base with CF3(CH2)3I .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,6,6-Trifluorohexanoic acid include a molecular weight of 221.61 . The compound is typically stored at room temperature and is available in powder form .科学的研究の応用

- Fmoc-(S)-2-アミノ-6,6,6-トリフルオロヘキサン酸は、ペプチドおよびタンパク質工学で広く使用されています。 ペプチド配列への組み込みにより、研究者は受容体との相互作用を微調整し、生物学的活性を高めることができます .

- たとえば、テイクソバクチンなどの天然ペプチドに基づく新規抗生物質の設計に用いられています .

ペプチドおよびタンパク質工学

創薬と開発

立体化学的結果の研究

フッ素含有ビルディングブロック

不斉合成方法論

キラル補助剤のリサイクル

要約すると、6,6,6-トリフルオロヘキサン酸は、創薬からペプチド工学まで、さまざまな分野で応用されています。 そのユニークなフッ素化された構造は、革新的な研究開発を促進し続けています . さらに詳しい情報や追加のアプリケーションが必要な場合は、お気軽にお問い合わせください! 😊

Safety and Hazards

The safety information for 6,6,6-Trifluorohexanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection .

将来の方向性

The future directions for 6,6,6-Trifluorohexanoic acid are primarily related to its use in protein engineering and drug design . The compound has been used in the design of new generation of antibiotics derived from natural peptide teixobactin . The chiral auxiliary used in the synthesis protocol can be recovered and reused to over 90%, indicating potential for sustainable production .

作用機序

Target of Action

It’s known that the compound has been extensively used in de novo peptide/protein engineering , suggesting that it may interact with various proteins and enzymes.

Mode of Action

The compound is synthesized via asymmetric alkylation of a chiral ni(ii)-complex of glycine schiff base , indicating that it may interact with its targets through similar chemical reactions.

Biochemical Pathways

Given its use in peptide/protein engineering , it’s likely that it plays a role in protein synthesis and possibly other related biochemical pathways.

Result of Action

It’s known that the compound has been used in the design of new generation of antibiotics , suggesting that it may have antimicrobial effects.

特性

IUPAC Name |

6,6,6-trifluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c7-6(8,9)4-2-1-3-5(10)11/h1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLBUHXIKHYZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694958 | |

| Record name | 6,6,6-Trifluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

764-64-7 | |

| Record name | 6,6,6-Trifluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6,6-trifluorohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can bacteria tolerate the presence of 6,6,6-Trifluorohexanoic acid and successfully incorporate it into PHAs?

A: Yes, the research demonstrates that both Pseudomonas oleovorans (ATCC 29347) and Pseudomonas putida (KT 2442) can tolerate and utilize 6,6,6-Trifluorohexanoic acid for PHA production []. The study shows that using a 1:1 molar mixture of nonanoic acid and 6,6,6-Trifluorohexanoic acid as cosubstrates resulted in minimal cellular toxicity, as measured by colony-forming units per milliliter. Furthermore, analysis using 1H and 19F NMR spectroscopy confirmed the successful incorporation of the fluorinated side chain from 6,6,6-Trifluorohexanoic acid into the PHA structure [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394806.png)

![[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B1394810.png)

![4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394814.png)

![4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1394823.png)

![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)

![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)